5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide
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Overview
Description
5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide is a synthetic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 5,6-difluoro-1H-isoindole with a suitable amine in the presence of a coupling agent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted isoindoles .
Scientific Research Applications
5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide can be compared with other similar compounds, such as:
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Used as a building block for non-fullerene acceptors in organic photovoltaic devices.
2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide: A potent, orally available, and highly selective PARP-1 inhibitor for cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for research and development in various fields .
Properties
CAS No. |
2408964-12-3 |
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Molecular Formula |
C9H8F2N2O |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
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